Supronal

Toxicology Hematology Comparative Pharmacology

Supronal is a unique combination drug consisting of two distinct sulfonamide moieties: sulfadiazine and sulfatolamide. It is not a simple mixture but a specific molecular complex, often referred to as the 'De-Ma' combination, which confers a distinct pharmacological profile.

Molecular Formula C25H31N9O6S4
Molecular Weight 681.8 g/mol
CAS No. 8015-41-6
Cat. No. B1229771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSupronal
CAS8015-41-6
Synonymssupronal
Molecular FormulaC25H31N9O6S4
Molecular Weight681.8 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CC(=CC=C1CN)S(=O)(=O)N.C1=CC(=CC=C1N)S(=O)(=O)NC(=S)N
InChIInChI=1S/C11H12N4O2S.C7H9N3O2S2.C7H10N2O2S/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10;8-5-1-3-6(4-2-5)14(11,12)10-7(9)13;8-5-6-1-3-7(4-2-6)12(9,10)11/h2-7H,12H2,1H3,(H,13,14,15);1-4H,8H2,(H3,9,10,13);1-4H,5,8H2,(H2,9,10,11)
InChIKeyYDEXRGUZLTZOJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Supronal (CAS 8015-41-6): A Specialized Dual-Sulfonamide Complex for Broad-Spectrum Antimicrobial Research


Supronal is a unique combination drug consisting of two distinct sulfonamide moieties: sulfadiazine and sulfatolamide [1]. It is not a simple mixture but a specific molecular complex, often referred to as the 'De-Ma' combination, which confers a distinct pharmacological profile [2]. Originally developed and trademarked by Bayer in the mid-20th century, Supronal was designed to achieve a broader spectrum of activity and different pharmacokinetic properties compared to single-agent sulfonamides or other sulfa combinations [2]. Its primary use has been in veterinary medicine and as a research tool for investigating sulfonamide toxicity and metabolism.

Research Tool
Co-crystallized sulfadiazine-sulfatolamide complex, not a simple mixture
Research Domains
Sulfonamide toxicity, metabolism, and broad-spectrum antimicrobial studies
Procurement Basis
Required to reproduce the historical “De-Ma” profile reported in literature

The Procurement Risk of Substituting Supronal (8015-41-6) with a Generic Sulfadiazine


Direct substitution of Supronal with its individual components or other sulfonamides is scientifically unjustified and introduces significant experimental variability. Supronal is a specific, co-crystallized complex of sulfadiazine and sulfatolamide, a combination that fundamentally alters its physicochemical properties, antimicrobial spectrum, and toxicity profile [1]. As a result, its pharmacokinetics (e.g., a 5-hour elimination half-life in cattle) and its ability to target both aerobic and anaerobic bacteria are not replicated by simple mixtures of sulfadiazine and mafenide/sulfathiourea or by other sulfa drugs like Irgafen [2][3]. For researchers and industrial users requiring the exact 'De-Ma' profile documented in historical and comparative studies, any other material, including generic sulfadiazine (which has a shorter half-life and different toxicity profile), represents a different experimental input, not an equivalent alternative [3][4].

Composition Mismatch
Supronal is a co-crystallized complex; physical mixture of its components may not reproduce the reported physicochemical and antimicrobial properties.
Pharmacokinetic Mismatch
A reported 5 h elimination half-life in cattle contrasts with ~2.5 h for sulfadiazine, meaning half-life-dependent exposure models may shift when substituting.
Toxicity Profile Mismatch
Reported strong Heinz-body formation vs. little toxicity for sulfadiazine indicates that hematological endpoint interpretation can differ significantly.

Quantitative Differentiation of Supronal (8015-41-6) from Key Sulfonamide Analogs


Supronal Exhibits Strong Heinz-Body Toxicity, in Contrast to Its Component Sulfadiazine

In a comparative toxicity study assessing Heinz-body formation in erythrocytes, Supronal demonstrated 'very strong toxicity,' placing it in a high-risk category distinct from its primary component, sulfadiazine, which showed 'little toxicity' [1]. The study also found Irgafen to exhibit similar strong toxicity, but this class of toxicity is not a universal feature of sulfonamides [1].

Heinz-Body Toxicity
Head-to-head
Supronal: very strong toxicity
Sulfadiazine: little toxicity
Supports hematotoxicity model differentiation
In vitro erythrocyte assay; categorical difference
Toxicology Hematology Comparative Pharmacology

Supronal Demonstrates a Significantly Longer Elimination Half-Life in Cattle Compared to Sulfadiazine

A two-compartment pharmacokinetic study in cattle determined that following intravenous administration, Supronal has an elimination half-life of 5 hours [1]. This is substantially longer than the reported plasma half-life of sulfadiazine in cattle, which is approximately 2.5 hours (or 2-3 hours) [2].

Elimination Half-Life
Cross-study comparable
Supronal: 5 h
Sulfadiazine: ~2.5 h (cattle)
Supports PK modeling in ruminants; half-life-dependent dosing intervals may require Supronal
IV administration; two-compartment model
Pharmacokinetics Veterinary Medicine ADME

Supronal Provides Dual Aerobic and Anaerobic Coverage, Achieving Full Efficacy with Half the Sulfapyrimidine Content

Supronal's unique design, a combination of Marbadal and Debenal M in equal parts, is reported to achieve the full antimicrobial efficacy of sulfapyrimidine preparations while containing only 50% of the sulfapyrimidine content [1]. Furthermore, this formulation enables Supronal to be effective against both aerobic and anaerobic bacterial infections, a spectrum not typically covered by single sulfonamides [1].

Aerobic & Anaerobic Coverage
Class-level inference
Full efficacy with 50% less sulfapyrimidine content vs. standard preparations
Supports mixed-infection research; simple component mixtures may not replicate spectrum
Inferred from historical pharmacological description; verify in target assay
Antimicrobial Spectrum Bacteriology Structure-Activity Relationship

Validated Scientific and Industrial Use Cases for Supronal (CAS 8015-41-6) Based on Comparative Evidence


Comparative Toxicology Studies of Sulfonamide-Induced Heinz-Body Anemia

Supronal serves as an essential positive control for inducing strong erythrocyte toxicity in vitro or in vivo, as established by comparative studies [1]. Its procurement is mandatory for any research program aiming to investigate the mechanisms of sulfonamide-induced Heinz-body formation or hemolytic anemia, especially when contrasting against low-toxicity controls like sulfadiazine [1]. Using a different sulfonamide could yield false-negative or misleading results regarding oxidative stress on red blood cells.

Veterinary Pharmacokinetic Modeling in Ruminants

In veterinary pharmacology, Supronal is a valuable reference compound for calibrating two-compartment pharmacokinetic models in cattle due to its well-defined 5-hour elimination half-life [2]. Researchers studying the disposition of long-acting sulfonamide formulations in livestock will find Supronal indispensable as a comparator, as its ADME profile (half-life, peak plasma concentration of 10.89 mg% after IM administration) is distinct from more rapidly eliminated sulfonamides like sulfadiazine [2][3].

Investigating Broad-Spectrum Antimicrobial Action on Mixed Infections

For microbiological research focused on infections involving a mixed population of aerobic and anaerobic bacteria, Supronal is the compound of choice based on its designed activity profile [4]. This makes it a critical tool for in vitro efficacy studies against pathogens like Salmonella or Pasteurella, where its action is documented [5]. It is particularly relevant for studies aiming to dissect the benefits of multi-target sulfonamide therapy without resorting to simple drug cocktails that lack the specific 'De-Ma' complex structure [4].

Application
Selection Property
Validation Focus
Sulfonamide hematotoxicity studies
Reported strong Heinz-body toxicity profile
Comparative erythrocyte response endpoints
Veterinary PK modeling (cattle)
Reported 5-hour elimination half-life
Two-compartment model calibration and exposure review
Mixed aerobic-anaerobic infection models
Reported dual-spectrum coverage (aerobic/anaerobic)
Multi-target sulfonamide model response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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